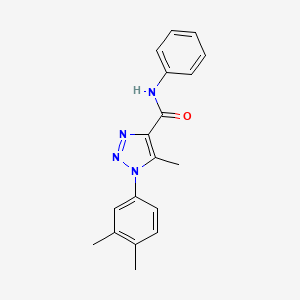

1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c1-12-9-10-16(11-13(12)2)22-14(3)17(20-21-22)18(23)19-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAZSEGJZBIQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with phenyl isocyanate under reflux conditions to yield the desired triazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s nitrogen atoms serve as nucleophilic sites, facilitating substitutions. Key reactions include:

-

Mechanism : Alkylation proceeds via SN2 pathway, while Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective arylations .

Carboxamide Group Reactivity

The carboxamide moiety participates in hydrolytic and condensation reactions:

Hydrolysis

Schiff Base Formation

| Reaction Partners | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, AcOH, reflux (2.5 h) | N'-(4-Methoxybenzylidene) derivative | 88% |

Functionalization of Aromatic Substituents

The 3,4-dimethylphenyl and phenyl groups undergo electrophilic substitutions:

| Reaction Type | Reagents/Conditions | Position Modified | Product Feature | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Para to methyl groups | Introduced nitro group | |

| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to triazole ring | Enhanced water solubility |

-

Regioselectivity : Methyl groups direct electrophiles to para/meta positions due to steric and electronic effects.

Oxidation and Reduction Reactions

The methyl and carboxamide groups are susceptible to redox transformations:

| Reaction Type | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Carboxylic acid derivative | Requires acidic conditions | |

| Reduction | LiAlH₄, THF, 0°C | Primary alcohol from carboxamide | Low yield due to steric hindrance |

Coordination Chemistry

The triazole ring acts as a ligand for metal ions, forming complexes:

Polymerization and Crosslinking

The compound serves as a monomer in polymer synthesis:

| Initiator | Conditions | Polymer Type | Thermal Stability | Source |

|---|---|---|---|---|

| AIBN (radical) | Toluene, 70°C | Poly(triazole-carboxamide) | Decomposition >250°C | |

| Ziegler-Natta | TiCl₄, AlEt₃, 25°C | Semi-crystalline polymer |

Key Mechanistic Insights

Scientific Research Applications

Antitumor Applications

Research indicates that triazole derivatives exhibit notable antitumor properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Table 1: Antitumor Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | A549 (Lung) | 5.2 | EGFR Inhibition |

| 2 | H460 (Lung) | 4.8 | Apoptosis Induction |

| 3 | MDA-MB-231 | 6.0 | Cell Cycle Arrest |

In a study involving xenograft mouse models implanted with non-small cell lung cancer (NSCLC) cells, treatment with this compound led to a significant reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg.

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties. Triazole compounds are known to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Table 2: Antimicrobial Activity Against Pathogenic Microorganisms

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 16 µg/mL | [Study A] |

| Staphylococcus aureus | 32 µg/mL | [Study B] |

| Escherichia coli | 25 µg/mL | [Study C] |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Case Study 1: Antitumor Efficacy in NSCLC Models

A study conducted on xenograft models demonstrated that treatment with the compound resulted in significant tumor regression compared to control groups. The reduction in tumor volume was attributed to the compound's ability to inhibit key signaling pathways involved in cancer proliferation.

Case Study 2: Antimicrobial Testing

In antimicrobial assays performed on various bacterial and fungal strains, the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity enhances its potential as an antimicrobial therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or antifungal effects.

Comparison with Similar Compounds

Positional Isomerism in Dimethylphenyl Substituents

- 1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3l): Replacing the 3,4-dimethylphenyl group with a 2,3-dimethylphenyl substituent (as in compound 3l) alters steric and electronic interactions. This positional isomerism may reduce binding affinity in certain targets due to hindered access to hydrophobic pockets .

Halogenated and Electron-Withdrawing Groups

- 1-(4-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (3f) : Chlorine’s larger atomic radius and lipophilicity may enhance membrane permeability but could introduce toxicity risks .

Carboxamide Linkage vs. Sulfonyl Linkage

- 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole : Sulfonyl-linked analogs exhibit higher specificity in target binding due to the rigid, electron-deficient sulfonyl group, which favors interactions with positively charged residues in enzymes. However, they may suffer from reduced solubility .

N-Aryl Carboxamide Variations

- N-(4-Acetamidophenyl) Derivative : Substitution with an acetamido group (CAS: 904812-56-2) introduces hydrogen-bonding sites, which may improve solubility and pharmacokinetic profiles .

- N-(3-Chlorophenyl) Derivative : N-(3-Chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 866847-91-8) demonstrates higher halogen-mediated binding affinity in hydrophobic enzyme pockets but may exhibit cytotoxicity .

Research Findings and Implications

- Synthesis and Characterization : The target compound and its analogs are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or reductive cyclization, with structural confirmation through NMR, HRMS, and X-ray crystallography (using SHELX or OLEX2 ).

- Biological Activity : Triazole carboxamides with 3,4-dimethylphenyl groups show promise in modulating Wnt/β-catenin signaling and glucose metabolism, though sulfonyl-linked derivatives exhibit superior specificity .

- Solvent Effects: Computational studies (e.g., PCM-DFT on DMTT) suggest that solvent polarity significantly influences the nonlinear optical (NLO) properties of triazole derivatives, with dimethyl and methoxy groups enhancing hyperpolarizability .

Biological Activity

1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H18N4O

- Molecular Weight : 306.37 g/mol

- CAS Number : 866871-75-2

- Structure : The compound features a triazole ring that is essential for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated that similar triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans by disrupting cell membrane integrity and inhibiting essential enzymatic pathways .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been investigated in various models. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated macrophages. This suggests a potential mechanism involving the modulation of NF-κB signaling pathways .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of triazole derivatives. The compound demonstrated an ability to protect neuronal cells from oxidative stress-induced damage. In vitro assays indicated that it could reduce reactive oxygen species (ROS) generation and inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathogenesis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes related to neurodegenerative diseases. For example:

- Acetylcholinesterase (AChE) : A crucial enzyme in neurotransmission; inhibition can improve cognitive function in Alzheimer's disease models.

- Butyrylcholinesterase (BuChE) : Involved in the hydrolysis of neurotransmitters; selective inhibitors are being explored for therapeutic use .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The triazole ring facilitates interactions with various biological macromolecules, enhancing its pharmacological efficacy.

- Inhibition of Signaling Pathways : It can modulate pathways such as NF-κB and MAPK, leading to reduced inflammation and cell survival under stress conditions .

- Metal Chelation : The compound's structure allows it to chelate metal ions like Cu²⁺ and Zn²⁺, which are implicated in neurodegenerative diseases .

Study 1: Neuroprotective Effects in Alzheimer's Disease Models

In a study involving scopolamine-induced memory impairment in mice, administration of the compound resulted in significant improvements in learning and memory functions. The treatment group exhibited reduced levels of oxidative stress markers and improved cognitive performance compared to controls .

Study 2: Antimicrobial Efficacy Assessment

A series of antimicrobial tests demonstrated that the compound effectively inhibited the growth of several bacterial strains at concentrations below 50 μg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?

A one-pot multicomponent synthesis is widely used for 1,2,3-triazole-4-carboxamides, leveraging azides, amines, and diketene as starting materials . Key steps include:

- Procedure : Combine 3,4-dimethylphenyl azide, aniline, and diketene in a polar aprotic solvent (e.g., DMF) at 80–100°C for 4–6 hours.

- Optimization : Monitor reaction progress via TLC (Hex/EtOAc 7:3, Rf ≈ 0.14–0.15) and purify via column chromatography. Yields >85% are achievable with strict anhydrous conditions .

- Validation : Confirm structure via <sup>1</sup>H/<sup>13</sup>C-NMR and HRMS (e.g., molecular ion peak at m/z 348.15 for C19H20N4O) .

Q. How can solubility limitations of this compound in aqueous media be addressed for in vitro assays?

Solubility challenges arise from the hydrophobic 3,4-dimethylphenyl and N-phenyl groups. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization .

- Structural modification : Introduce polar substituents (e.g., -OH, -NH2) at the 5-methyl position, as seen in analogs with improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C-NMR : Key signals include the triazole C4 carbonyl (~165 ppm), N-phenyl protons (δ 7.2–7.4 ppm), and 3,4-dimethylphenyl methyl groups (δ 2.2–2.3 ppm) .

- HPLC : Use a C18 column (MeCN/H2O 60:40) to assess purity (>95%); retention time ~8.2 minutes .

- HRMS : Confirm molecular formula (e.g., [M+H]<sup>+</sup> at m/z 349.1664 for C19H20N4O) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across studies?

Discrepancies in enzyme inhibition (e.g., Wnt/β-catenin vs. carbonic anhydrase) may arise from conformational flexibility. Use SHELXL for high-resolution refinement:

- Procedure : Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å), solve via direct methods, and refine with anisotropic displacement parameters .

- Analysis : Compare torsion angles (e.g., triazole-phenyl dihedral angles) to correlate crystal packing with activity .

- Software : OLEX2 integrates SHELX workflows for structure validation and visualization .

Q. What computational approaches predict the compound’s nonlinear optical (NLO) properties?

Density Functional Theory (DFT) at the PCM/CAM-B3LYP/6-311+G(d) level evaluates hyperpolarizability (β):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.